![molecular formula C9H12BrNO B1373011 2-(2-Bromo-5-methoxyphenyl)ethanamine CAS No. 910381-02-1](/img/structure/B1373011.png)
2-(2-Bromo-5-methoxyphenyl)ethanamine
Overview
Description
“2-(2-Bromo-5-methoxyphenyl)ethanamine” is a synthetic compound . It has a CAS Number of 910381-02-1 . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular formula of “2-(2-Bromo-5-methoxyphenyl)ethanamine” is C9H12BrNO . The InChI code is 1S/C9H12BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3 .Physical And Chemical Properties Analysis
“2-(2-Bromo-5-methoxyphenyl)ethanamine” is a liquid at room temperature . It has a molecular weight of 230.1 .Scientific Research Applications
Metabolic Pathways and Metabolite Identification
- Research has focused on understanding the metabolic pathways and identification of metabolites of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. Studies identified various metabolites formed through pathways like deamination and methoxy group demethylation (Kanamori et al., 2002).
Analytical Detection Techniques
- Advanced techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) have been developed for detecting and quantifying similar compounds like 25B-NBOMe in biological samples, which is crucial for clinical and forensic investigations (Poklis et al., 2014).
Pharmacological Studies
- Extensive research has been done on the binding conformation and selectivity of potent N-benzylphenethylamine 5-HT2A serotonin receptor agonist ligands, which are structurally related to 2-(2-Bromo-5-methoxyphenyl)ethanamine. These studies help in understanding the receptor interactions and pharmacological effects of these compounds (Juncosa et al., 2013).
Neuropharmacology
- Comparative neuropharmacological studies of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats have been conducted. These studies provide insights into the neurological effects and potency of these substances (Elmore et al., 2018).
Toxicology
- Toxicological analysis of NBOMe compounds, which are chemically related to 2-(2-Bromo-5-methoxyphenyl)ethanamine, has been a significant area of research. These studies are important for understanding the potential risks and toxic effects associated with these substances (Yoshida et al., 2015).
Legal and Regulatory Perspectives
- The legal status and regulatory control of substances like 2-(2-Bromo-5-methoxyphenyl)ethanamine have been discussed, highlighting the need for awareness and control measures for these potent compounds (Federal register, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to the 2c family of compounds, which are known to be potent serotonin 5-ht2a receptor agonists . The serotonin 5-HT2A receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes .
Mode of Action
Based on its structural similarity to the 2c family of compounds, it can be inferred that it might interact with the serotonin 5-ht2a receptors, leading to changes in the neurological processes regulated by these receptors .
Biochemical Pathways
Given its potential interaction with the serotonin 5-ht2a receptors, it can be inferred that it might affect the serotonin signaling pathway .
Result of Action
Given its potential interaction with the serotonin 5-ht2a receptors, it can be inferred that it might induce changes in mood, anxiety, and other neurological processes .
properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOJHGDTHVOSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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